molecular formula C22H17FN6O2S2 B4310393 1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE

1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE

Cat. No.: B4310393
M. Wt: 480.5 g/mol
InChI Key: FRJBDMOZPZTTFY-UHFFFAOYSA-N
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Description

1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups, which include an indole, quinoline, and thiadiazole moiety. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.

Preparation Methods

The synthesis of 1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indole and quinoline precursors, followed by the formation of the spiro linkage. Key steps include:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups to form alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE involves its interaction with various molecular targets:

Comparison with Similar Compounds

1’-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2’-AMINO-5-FLUORO-2,5’-DIOXO-1,2,5’,6’,7’,8’-HEXAHYDRO-1’{H}-SPIRO[INDOLE-3,4’-QUINOLINE]-3’-CARBONITRILE can be compared with similar compounds such as:

Properties

IUPAC Name

2'-amino-5-fluoro-2,5'-dioxo-1'-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)spiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O2S2/c1-2-8-32-21-28-27-20(33-21)29-15-4-3-5-16(30)17(15)22(13(10-24)18(29)25)12-9-11(23)6-7-14(12)26-19(22)31/h2,6-7,9H,1,3-5,8,25H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJBDMOZPZTTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)F)NC4=O)C(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE
Reactant of Route 3
1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE
Reactant of Route 4
1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE
Reactant of Route 5
1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE
Reactant of Route 6
1'-[5-(ALLYLTHIO)-1,3,4-THIADIAZOL-2-YL]-2'-AMINO-5-FLUORO-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'{H}-SPIRO[INDOLE-3,4'-QUINOLINE]-3'-CARBONITRILE

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